Catalytic Activity Lag vs. Methyl Ester Analog in Dirhodium(II) Complexes
The dirhodium(II) complex formed from the target compound, Rh2(5S-DMAP)4, exhibits decreased activity for diazodecomposition compared to its closest structural analog, dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate], Rh2(5S-MEPY)4, as reported by Doyle et al. [1]. This performance gap is attributed to the absence of electronic stabilization of the intermediate metal carbene in reactions catalyzed by Rh2(5S-DMAP)4.
| Evidence Dimension | Catalytic Activity for Diazodecomposition |
|---|---|
| Target Compound Data | Decreased activity (qualitative) |
| Comparator Or Baseline | Rh2(5S-MEPY)4: Standard activity (qualitative) |
| Quantified Difference | Not explicitly quantified in the abstract; reported as 'decreased activity' |
| Conditions | Metal carbene transformations; diazodecomposition reactions (Doyle et al., Inorganica Chimica Acta, 1994) |
Why This Matters
A procurement decision based on maximizing catalytic turnover frequency would favor the methyl ester analog Rh2(5S-MEPY)4 over the dimethylamide-based catalyst, making the target compound unsuitable for applications requiring high catalytic activity.
- [1] Doyle, M. P.; Winchester, W. R.; Simonsen, S. H.; Ghosh, R. Dirhodium(II) tetrakis[N,N-dimethyl-2-pyrrolidone-5(S)-carboxamide]. Structural effects on enantioselection in metal carbene transformations. Inorganica Chimica Acta 1994, 220, 193-199. View Source
